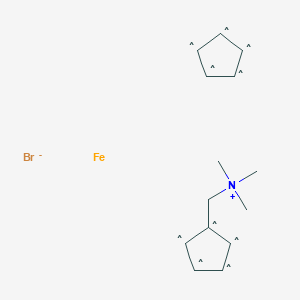
Bis(triphenylphosphoranylidene)-ammonium azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(triphenylphosphoranylidene)-ammonium azide is a compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound consists of a central ammonium ion coordinated to two triphenylphosphoranylidene groups and an azide ion. Its distinct configuration allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(triphenylphosphoranylidene)-ammonium azide typically involves the reaction of triphenylphosphine with an ammonium salt and an azide source. One common method is to react triphenylphosphine with ammonium chloride and sodium azide in an organic solvent such as acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous azide component.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(triphenylphosphoranylidene)-ammonium azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming various nitrogen-containing compounds.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to form amines, often using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and other electrophiles.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Various substituted nitrogen compounds.
Cycloaddition Reactions: 1,2,3-Triazoles.
Reduction Reactions: Primary amines.
Applications De Recherche Scientifique
Bis(triphenylphosphoranylidene)-ammonium azide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of bis(triphenylphosphoranylidene)-ammonium azide primarily involves the reactivity of the azide group. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is facilitated by the presence of a copper(I) catalyst, which stabilizes the transition state and lowers the activation energy . In reduction reactions, the azide group is reduced to an amine, often through the transfer of electrons from a reducing agent.
Comparaison Avec Des Composés Similaires
Similar compounds to bis(triphenylphosphoranylidene)-ammonium azide include other azide-containing compounds and phosphoranylidene derivatives. Some examples are:
Triphenylphosphine azide: Similar in structure but lacks the ammonium ion.
Tetraphenylphosphonium azide: Contains a phosphonium ion instead of an ammonium ion.
Bis(triphenylphosphoranylidene)-ammonium chloride: Similar structure but with a chloride ion instead of an azide.
The uniqueness of this compound lies in its combination of the azide group with the bis(triphenylphosphoranylidene) structure, which imparts distinct reactivity and applications .
Propriétés
Formule moléculaire |
C36H30N4P2 |
|---|---|
Poids moléculaire |
580.6 g/mol |
Nom IUPAC |
bis(triphenyl-λ5-phosphanylidene)azanium;azide |
InChI |
InChI=1S/C36H30NP2.N3/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;1-3-2/h1-30H;/q+1;-1 |
Clé InChI |
YKEHTGWXTQHAJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=[N+]=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[N-]=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


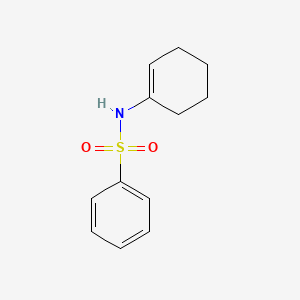
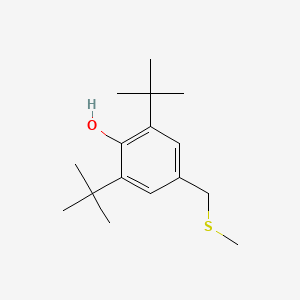
![methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B13833365.png)
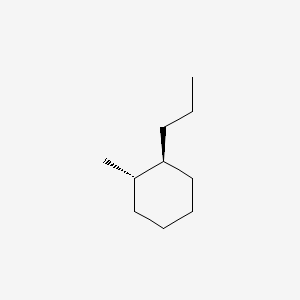
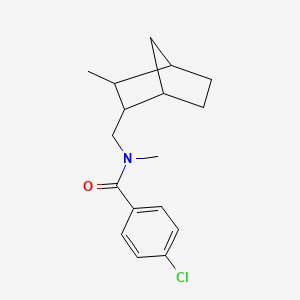

![Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride](/img/structure/B13833388.png)
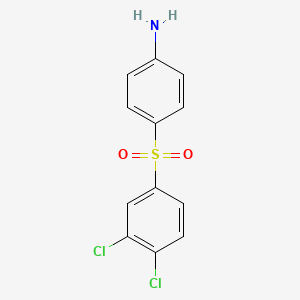


![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)
